molecular formula C19H19N3O2 B14938327 [(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-methoxyphenyl)methanone

[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-methoxyphenyl)methanone

Cat. No.: B14938327
M. Wt: 321.4 g/mol
InChI Key: IZPGVWGNJTYPGT-KRWDZBQOSA-N
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Description

(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YLMETHANONE is a complex organic compound with a unique structure that combines a benzimidazole moiety with a tetrahydropyrrole ring and a methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the tetrahydropyrrole ring and the methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YLMETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YLMETHANONE exerts its effects involves interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The tetrahydropyrrole ring and methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.

    Tetrahydropyrrole derivatives: Molecules containing the tetrahydropyrrole ring with various functional groups.

    Methoxyphenyl derivatives: Compounds featuring the methoxyphenyl group attached to different core structures.

Uniqueness

(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YLMETHANONE is unique due to its combination of structural features, which may confer distinct chemical and biological properties not observed in other similar compounds. This uniqueness makes it a valuable subject of study in various research fields.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C19H19N3O2/c1-24-14-10-8-13(9-11-14)19(23)22-12-4-7-17(22)18-20-15-5-2-3-6-16(15)21-18/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,20,21)/t17-/m0/s1

InChI Key

IZPGVWGNJTYPGT-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2CCC[C@H]2C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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